molecular formula C4H7FO B8030563 trans-2-Fluorocyclopropyl-methanol

trans-2-Fluorocyclopropyl-methanol

Cat. No.: B8030563
M. Wt: 90.10 g/mol
InChI Key: ZRQVQDAWPHHSMU-DMTCNVIQSA-N
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Description

trans-2-Fluorocyclopropyl-methanol: is an organic compound with the molecular formula C(_4)H(_7)FO It features a cyclopropyl ring substituted with a fluorine atom and a methanol group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropanation Reaction: : One common method to synthesize trans-2-Fluorocyclopropyl-methanol involves the cyclopropanation of an appropriate alkene precursor with a fluorinated carbene. This reaction typically requires a catalyst such as a transition metal complex to facilitate the formation of the cyclopropyl ring.

  • Fluorination: : Another approach involves the selective fluorination of a cyclopropylmethanol precursor. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure the trans configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography are often employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : trans-2-Fluorocyclopropyl-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

  • Reduction: : The compound can be reduced to form fluorocyclopropylmethane using reducing agents like lithium aluminum hydride (LiAlH(_4)).

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives. Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) can be used for these transformations.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: LiAlH(_4) in dry ether.

    Substitution: NaN(_3) in DMF, KSCN in acetone.

Major Products

    Oxidation: trans-2-Fluorocyclopropyl-aldehyde, trans-2-Fluorocyclopropyl-carboxylic acid.

    Reduction: trans-2-Fluorocyclopropylmethane.

    Substitution: trans-2-Azidocyclopropyl-methanol, trans-2-Thiocyanatocyclopropyl-methanol.

Scientific Research Applications

Chemistry

In chemistry, trans-2-Fluorocyclopropyl-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated cyclopropyl group can influence the binding affinity and selectivity of bioactive compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can enhance the metabolic stability and bioavailability of therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism by which trans-2-Fluorocyclopropyl-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can provide rigidity and influence the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Chlorocyclopropyl-methanol
  • trans-2-Bromocyclopropyl-methanol
  • trans-2-Methylcyclopropyl-methanol

Comparison

Compared to its halogenated analogs, trans-2-Fluorocyclopropyl-methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

[(1R,2S)-2-fluorocyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279637
Record name Cyclopropanemethanol, 2-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169884-68-8
Record name Cyclopropanemethanol, 2-fluoro-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169884-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanol, 2-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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